molecular formula C10H6Cl2N2O2 B3386343 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline CAS No. 727704-79-2

7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

Cat. No.: B3386343
CAS No.: 727704-79-2
M. Wt: 257.07 g/mol
InChI Key: DNKJBNFYZKYVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline (: 727704-79-2) is an organic compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 . This compound belongs to the quinoxaline class of N-heterocycles, which are recognized as privileged structures in medicinal chemistry due to their diverse biological properties and ability to interact with target proteins and enzymes through multiple binding modes . The molecule features a [1,4]dioxino ring fused to a quinoxaline core, a structural motif found in compounds studied for their utility in organic semiconductors and optoelectronic devices due to their potential for hydrogen bonding and π-stacking interactions . Its specific structure, featuring halogen substituents, makes it a versatile intermediate for further chemical elaboration via nucleophilic aromatic substitution (SNAr) reactions . Quinoxaline derivatives are known for a wide spectrum of biological activities, including antibacterial, antitumoral, antifungal, and antiparasitic effects, making them promising scaffolds for drug development . As a key synthetic building block, this compound can be used to generate a large variety of functionalized quinoxaline derivatives for applications in biological and technological fields . This product is intended for research use only in laboratory settings such as industrial applications or scientific research. It is strictly not for medicinal, clinical, or edible use, and cannot be used for diagnostic or therapeutic purposes for humans or animals.

Properties

IUPAC Name

7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-9-10(12)14-6-4-8-7(3-5(6)13-9)15-1-2-16-8/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKJBNFYZKYVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207595
Record name 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727704-79-2
Record name 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727704-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a chlorinating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues in the [1,4]Dioxinoquinoxaline Family

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents/Modifications Key Applications References
7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline Quinoxaline 7,8-Cl Hypothesized antimicrobial, optoelectronic
8-Chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline (sc-354636) Quinoxaline 8-Cl, sulfonylacetamide group Biochemical research (unspecified)
Benzo[5,6][1,4]dioxino[2,3-g]quinoxaline (OLED emitter) Quinoxaline 2,3-bis(4-phenoxazinylphenyl) TADF emitter (λem = 556 nm; EQE = 10%)
  • Key Insights: The 7,8-dichloro substitution in the target compound may enhance antimicrobial activity compared to mono-chloro derivatives (e.g., sc-354636) due to increased electron-withdrawing effects . Optoelectronic performance is highly substituent-dependent: bulky groups (e.g., phenoxazine in the OLED emitter) enable delayed fluorescence, whereas chlorine substituents may improve charge transport but reduce emission efficiency .
Quinoxaline 1,4-Dioxides
Quinazoline Derivatives
  • Example: SH-340 ([1,4]dioxino[2,3-g]quinazolin-4-amine derivative) Structure: Quinazoline core with 4-methylpiperazinyl and 3-chloro-4-fluorophenyl groups . Activity: Promotes keratinocyte differentiation and skin barrier enhancement in atopic dermatitis (AD) models . Comparison: Quinazoline derivatives prioritize dermatological applications, while quinoxaline analogs (e.g., the target compound) are more commonly explored for antimicrobial or optoelectronic uses due to distinct electronic profiles .
Dichloroquinoxaline Precursors
  • Example: 2,3-Dichloroquinoxaline Role: Precursor for condensed heterocycles (e.g., [1,4]dithieno[2,3-b:5,6-b']diquinoxaline) via nucleophilic substitution . Comparison: The 7,8-dichloro configuration in the target compound may exhibit lower reactivity toward nucleophiles compared to 2,3-dichloroquinoxaline, where chlorine atoms are adjacent to electron-deficient nitrogen atoms .

Biological Activity

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline (CAS Number: 727704-79-2) is a synthetic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. Its molecular formula is C10H6Cl2N2O2, and it has a molecular weight of 257.07 g/mol. This compound belongs to the quinoxaline family, known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cell lines. Research indicates that this compound interacts with various biomolecules, leading to enzyme inhibition or activation and alterations in gene expression. Specifically, it has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in the SMMC-7721 liver cancer cell line in a dose-dependent manner .

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest.
  • Apoptosis : Triggers programmed cell death in various cancerous cell lines.
  • Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria .

Research Findings

A study evaluating the biological properties of quinoxaline derivatives highlighted that compounds similar to this compound demonstrated significant anticancer effects across multiple tumor cell lines while maintaining low cytotoxicity towards normal cells (IC50 values > 100 μg/mL) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Cell Cycle ArrestG0/G1 phase arrest
AntimicrobialEffective against bacteria

Case Studies

In a comparative study involving various quinoxaline derivatives:

  • Cell Lines Tested : MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), SF-268 (CNS cancer).
  • Results : The derivatives exhibited varying degrees of activity against the tested cancer cell lines. Notably, the compound showed promising results comparable to established chemotherapeutics like doxorubicin .

Temporal Effects in Laboratory Settings

In laboratory conditions, the stability of this compound was observed at room temperature with a melting point around 127.80°C and a boiling point near 361.6°C at 760 mmHg. This stability is crucial for its potential therapeutic applications.

Molecular Mechanism

The molecular interactions of this compound suggest that it may bind to key enzymes involved in cell cycle regulation and apoptotic pathways. The precise mechanisms remain an area for further investigation but indicate potential for targeted cancer therapies.

Q & A

Basic Question: What are the established synthetic routes for 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves chlorination of a quinoxaline-dione precursor. A common approach is reacting quinoxaline-2,3(1H,4H)-dione with phosphorus oxychloride (POCl₃) in the presence of a catalyst like dimethylformamide (DMF). Key optimization steps include:

  • Temperature control : Maintaining 80–100°C to prevent side reactions (e.g., over-chlorination).
  • Solvent selection : DMF acts as both solvent and catalyst, but alternatives like thionyl chloride (SOCl₂) may improve regioselectivity.
  • Stoichiometry : A 2:1 molar ratio of POCl₃ to substrate ensures complete dichlorination .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.

Basic Question: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and chlorine-induced deshielding effects. Compare with literature data for analogous quinoxalines .
  • X-ray diffraction (XRD) : Resolve regiochemistry of chlorine substitution (C7 vs. C8 positions) and confirm the fused dioxane ring geometry .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with two chlorine atoms .

Advanced Question: What strategies address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve:

  • Solvent standardization : Re-run spectra in deuterated DMSO or CDCl₃ for direct comparison with literature .
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in polar solvents) .
  • Isolation of intermediates : Confirm if unreacted starting materials (e.g., mono-chlorinated byproducts) contribute to spectral noise .

Advanced Question: How does the electronic structure of 7,8-dichloro-[1,4]dioxinoquinoxaline influence its reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing chlorine atoms and fused dioxane ring modulate reactivity:

  • HOMO-LUMO analysis : Computational studies (DFT) reveal lowered LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at C2/C3 positions .
  • Regioselectivity : Steric hindrance from the dioxane ring directs electrophiles to the less hindered quinoxaline nitrogen.
  • Catalytic systems : Use Pd(PPh₃)₄ with Cs₂CO₃ in Suzuki-Miyaura couplings to exploit activated C-Cl bonds .

Advanced Question: What experimental designs are recommended to study the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:
Focus on ligand geometry and metal-binding affinity:

  • UV-Vis titration : Monitor bathochromic shifts in the presence of transition metals (e.g., Cu²⁺ or Fe³⁺) to determine binding constants .
  • Single-crystal XRD : Co-crystallize with metals to resolve coordination modes (e.g., N,N’-bidentate vs. O,N-chelation via the dioxane oxygen) .
  • Magnetic susceptibility : Assess paramagnetic behavior in metal complexes to infer electronic interactions .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced photophysical properties?

Methodological Answer:
Leverage DFT and TD-DFT calculations to:

  • Predict absorption/emission spectra : Correlate π-π* transitions with substituent effects (e.g., adding electron-donating groups at C2 to redshift emission) .
  • Optimize charge-transfer efficiency : Modify the dioxane ring to alter conjugation pathways and reduce non-radiative decay .
  • Screen virtual libraries : Prioritize synthetic targets (e.g., nitro or amino derivatives) based on predicted quantum yields .

Tables for Key Data

Table 1: Comparative NMR Data (δ in ppm)

PositionCDCl₃ DMSO-d₆ Notes
C7-Cl7.85 (s)7.92 (s)Solvent-dependent shift
C8-Cl7.78 (s)7.81 (s)Confirmed via NOESY
Dioxane O-CH₂4.25–4.404.30–4.45Overlapping signals

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
POCl₃ Ratio2.2 eq>85% purity
Temperature90°CMinimizes side products
Reaction Time6–8 hoursComplete conversion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
Reactant of Route 2
Reactant of Route 2
7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.